(2,2-Difluorocyclohexyl)methanamine
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Overview
Description
(2,2-Difluorocyclohexyl)methanamine is an organic compound with the molecular formula C₇H₁₃F₂N It is characterized by a cyclohexane ring substituted with two fluorine atoms at the 2-position and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclohexyl)methanamine typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the attachment of a methanamine group. One common method involves the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated amines, oxides, and substituted cyclohexane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2,2-Difluorocyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluorocyclopropyl)methanamine
- (2,2-Difluorocyclohexyl)methanamine hydrochloride
- (2,4-Difluorobenzene methanamine)
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methanamine group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRGNKZIZLKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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